molecular formula C14H9F B1610979 2-Fluorophenanthrene CAS No. 523-41-1

2-Fluorophenanthrene

Cat. No. B1610979
CAS RN: 523-41-1
M. Wt: 196.22 g/mol
InChI Key: ZUUPASIKQIWSAP-UHFFFAOYSA-N
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Description

2-Fluorophenanthrene is a derivative of Phenanthrene, which is a polycyclic aromatic hydrocarbon (PAH) with the formula C14H10 . It consists of three fused benzene rings and is used to make dyes, plastics, pesticides, explosives, and drugs . The 2-Fluorophenanthrene variant has a fluorine atom attached, making its molecular formula C14H9F .


Molecular Structure Analysis

The molecular structure of 2-Fluorophenanthrene is similar to that of Phenanthrene but with a fluorine atom attached. The molecular weight is 196.22 , slightly higher than that of Phenanthrene due to the presence of the fluorine atom.

Scientific Research Applications

Fluorescence Probes and Detection

A significant application of 2-fluorophenanthrene derivatives is in the field of fluorescence probes. For instance, commercially available 9-bromophenanthrene, a closely related compound, has been used as a fluorescence probe for the detection of trace palladium (Pd). This method demonstrates great potential in routine determination of Pd in various environments (Qin et al., 2016).

Chemical Synthesis and Modifications

2-Fluorophenanthrene and its analogs are often involved in chemical syntheses. For instance, room-temperature fluorination of aromatic molecules, such as phenanthrene, leads to the formation of fluorophenanthrenes, which are useful intermediates in organic synthesis (Stavber & Zupan, 1981).

Magnetic Resonance Studies

In magnetic resonance studies, compounds like 1-fluorobenzo[c]phenanthrene, which exhibit significant 13C–19F coupling, are of interest. These studies reveal the interactions at the molecular level and can be instrumental in understanding the properties of fluorinated aromatic compounds (Hsee & Sardella, 1990).

Fluorescent Amino Acids

Fluorophenanthrene derivatives have been utilized in the development of fluorescent amino acids. These amino acids are crucial for studying protein structure, dynamics, and interactions in both in vitro and in vivo systems. They offer a non-invasive way to observe biological processes at a molecular level (Summerer et al., 2006).

Zinc Chemosensors

Development of fluorescent zinc chemosensors, which includesthe utilization of various fluorophores such as 2-fluorophenanthrene derivatives, is crucial for zinc detection in biological and environmental samples. These chemosensors play a pivotal role in understanding the biological importance of zinc (Li, Yin, & Huo, 2016).

NMR Spectroscopy

Monofluorinated polycyclic aromatic hydrocarbons (F-PAHs), including 2-fluorophenanthrene, are significant in NMR spectroscopy for analytical, environmental, and toxicological studies. Their close resemblance to parent PAHs in physico-chemical properties makes them ideal for detailed NMR characterization (Lutnaes et al., 2005).

Fluorescence Microscopy

2-Fluorophenanthrene derivatives have applications in fluorescence microscopy. This technology, including two-photon fluorescence microscopy, is vital in biological imaging, allowing non-invasive study of biological specimens with submicrometer resolution. The unique properties of fluorophores derived from such compounds contribute to high-contrast images and localized photochemical reactions (So et al., 2000).

Biochemical and Cellular Studies

Fluorophenanthrene-based fluorescent amino acids are extensively used in biochemical and cellular studies. These compounds enable the labeling of peptides and proteins without disrupting their native biomolecular properties, facilitating the study of protein–protein interactions and nanoscopic events (Cheng et al., 2020).

properties

IUPAC Name

2-fluorophenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUUPASIKQIWSAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90565815
Record name 2-Fluorophenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluorophenanthrene

CAS RN

523-41-1
Record name 2-Fluorophenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
K Fuchibe, K Shigeno, N Zhao, H Aihara… - Journal of fluorine …, 2017 - Elsevier
… atom of 6g (C3) exhibited a signal that was apparently in the downfield region (49.5 ppm, dd), this was an acceptable value because the similar fluorine atom in 2-fluorophenanthrene …
Number of citations: 38 www.sciencedirect.com
BF Lutnaes, G Luthe, UAT Brinkman… - Magnetic …, 2005 - Wiley Online Library
Monofluorinated polycyclic aromatic hydrocarbons (F‐PAHs) have attracted much attention in analytical, environmental, toxicological and mechanistic studies because of their physico‐…
JF Dohmann, JB Thiaener, C Achten - Marine Pollution Bulletin, 2019 - Elsevier
… The protruding water was decanted and one liter of each prepared water sample was spiked with 100 ng of 2-fluorophenanthrene. Liquid-liquid extraction with methyl pentanoate (3 …
Number of citations: 11 www.sciencedirect.com
CA Busacca, S Campbell, NC Gonnella… - Magnetic …, 2010 - Wiley Online Library
… starting with 9-fluorophenanthrene,[3a] while aldehydes 5 and 6 were prepared by application of the same formylation methodology to 4-fluorophenanthrene and 2-fluorophenanthrene,[…
MB Rubin, Z Neuwirth-Weiss - Journal of the American Chemical …, 1972 - ACS Publications
… (shorter retention time) and 59% 2-fluorophenanthrene (longer retention time). These two components … from methanol to give 2-fluorophenanthrene. mp 102.6-104.6 (lit.46 mp 104-105). …
Number of citations: 16 pubs.acs.org
FAL Anet, PMG Bavin - Canadian Journal of Chemistry, 1957 - cdnsciencepub.com
Dibenz[b,f]oxepin and its 10-methyl derivative have been prepared by ring expansion of suitable xanthene derivatives. 2-Flurophenanthrene was synthesized from 2-fluorofluorene. …
Number of citations: 34 cdnsciencepub.com
MJS Dewar, J Kelemen - The Journal of Chemical Physics, 1968 - pubs.aip.org
The procedures developed in previous papers of this series have been extended to aromatic fluorides, using 19 F NMR chemical shifts as a guide to the selection of parameters for …
Number of citations: 57 pubs.aip.org
FB Mallory, CW Mallory - Journal of the American Chemical …, 1972 - ACS Publications
… (shorter retention time) and 59% 2-fluorophenanthrene (longer retention time). These two components … from methanol to give 2-fluorophenanthrene. mp 102.6-104.6 (lit.46 mp 104-105). …
Number of citations: 58 pubs.acs.org
P Hanson, PW Lövenich, SC Rowell… - Journal of the …, 1999 - pubs.rsc.org
Comparison of the cyclisation regiochemistries in the heterolysis and the copper-catalysed homolysis of methyl (E)-3-(2-diazoniophenyl)-2-(3-halophenyl)propenoate tetrafluoroborates …
Number of citations: 19 pubs.rsc.org
SL Manatt, MA Cooper, CW Mallory… - Journal of the American …, 1973 - ACS Publications
(1) has been observed in the alkaline hydrolysis of (S) p-1 (displacement at phosphorus) that appreciable (26%) loss of the menthoxy group occurs. Thus in the above system, one …
Number of citations: 34 pubs.acs.org

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